molecular formula C8H7FO3 B8660282 (3-Fluoro-5-hydroxyphenyl)acetic acid

(3-Fluoro-5-hydroxyphenyl)acetic acid

Cat. No.: B8660282
M. Wt: 170.14 g/mol
InChI Key: RPWYJHBDHYIUSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Fluoro-5-hydroxyphenyl)acetic acid is a fluorinated aromatic acetic acid derivative characterized by a phenyl ring substituted with a fluorine atom at position 3, a hydroxyl group at position 5, and an acetic acid moiety (-CH₂COOH) attached to the aromatic core. The fluorine atom enhances metabolic stability and lipophilicity, while the hydroxyl group contributes to polarity and hydrogen-bonding capacity, making it a candidate for drug design or biochemical studies .

Properties

Molecular Formula

C8H7FO3

Molecular Weight

170.14 g/mol

IUPAC Name

2-(3-fluoro-5-hydroxyphenyl)acetic acid

InChI

InChI=1S/C8H7FO3/c9-6-1-5(3-8(11)12)2-7(10)4-6/h1-2,4,10H,3H2,(H,11,12)

InChI Key

RPWYJHBDHYIUSM-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1O)F)CC(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Substituents Molecular Formula Molecular Weight Key Properties Applications/Activities References
(3-Fluoro-5-hydroxyphenyl)acetic acid 3-F, 5-OH, CH₂COOH C₈H₇FO₃* ~200.14 High polarity, moderate acidity Research applications
3-Fluoro-5-(trifluoromethyl)phenylacetic acid 3-F, 5-CF₃, CH₂COOH C₉H₆F₄O₂ 222.14 High lipophilicity, electron-withdrawing Chemical intermediate
(3-Hydroxy-5-nitrophenyl)acetic acid 3-OH, 5-NO₂, CH₂COOH C₈H₇NO₅ 213.14 Strong acidity, nitro group reactivity Synthetic precursor
[3′-Fluoro-5′-(methoxycarbonyl)biphenyl-3-yl]acetic acid Biphenyl, 3-F, 5-COOCH₃, CH₂COOH C₁₆H₁₃FO₄ 288.27 Bulky structure, ester functionality Pharmaceutical intermediate
2-Fluoro-5-nitrophenylacetic acid 2-F, 5-NO₂, CH₂COOH C₈H₆FNO₄ 215.14 Electron-deficient, reactive nitro Intermediate in synthesis

*Note: The molecular formula for this compound is inferred based on structural analysis.

Structural and Electronic Differences

  • Fluorine vs. Trifluoromethyl Groups : The trifluoromethyl (-CF₃) group in 3-Fluoro-5-(trifluoromethyl)phenylacetic acid significantly increases lipophilicity (logP) compared to the hydroxyl group in the target compound, enhancing membrane permeability but reducing water solubility. The -CF₃ group is a stronger electron-withdrawing moiety than fluorine alone, altering electronic distribution on the aromatic ring .
  • Hydroxyl vs. Nitro Groups: (3-Hydroxy-5-nitrophenyl)acetic acid () contains a nitro (-NO₂) group, which is strongly electron-withdrawing and reactive, making it prone to reduction or nucleophilic substitution.
  • Biphenyl vs. Monocyclic Systems: The biphenyl structure in introduces steric bulk, which may hinder binding to compact active sites but improve selectivity for larger protein pockets. The monocyclic target compound offers simpler synthetic routes and lower molecular weight .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.